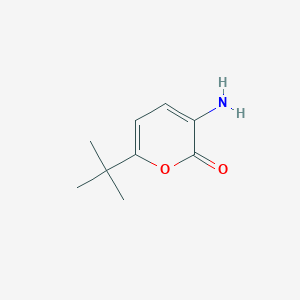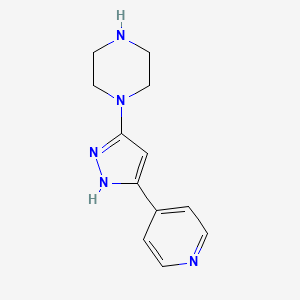
3-(Aminomethyl)-5-methylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-methylheptan-4-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylheptan-4-ol can be achieved through several methods. One common approach involves the use of starting materials such as 3-(aminomethyl)-5-methylhexanoic acid. The synthetic procedure typically includes steps like protection of functional groups, oxidation, and olefination .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the yield and purity while minimizing the use of expensive or environmentally harmful reagents. Techniques such as the use of recoverable reagents and environmentally friendly solvents are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylheptan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Aminomethyl)-5-methylheptan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in protein and enzyme studies.
Industry: It is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylheptan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Aminomethyl)-5-methylhexanoic acid
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)isoquinoline-fused polycyclic compounds .
Uniqueness
What sets 3-(Aminomethyl)-5-methylheptan-4-ol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylheptan-4-ol |
InChI |
InChI=1S/C9H21NO/c1-4-7(3)9(11)8(5-2)6-10/h7-9,11H,4-6,10H2,1-3H3 |
InChI Key |
ONFLAWLSKDPSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)






